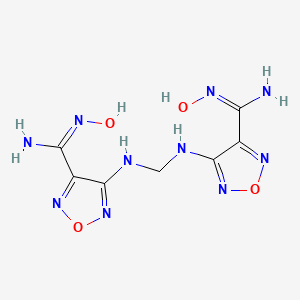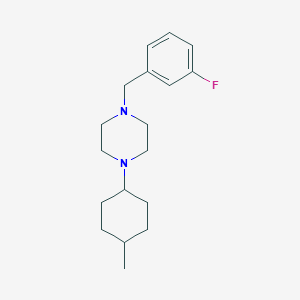
4,4'-(methylenediimino)bis(N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-(Methylenediimino)bis(N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide), commonly known as MBOC, is a synthetic compound that has gained significant attention in the field of pharmaceutical research. MBOC is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It has been extensively studied for its potential as a therapeutic agent due to its unique chemical properties.
作用機序
The mechanism of action of MBOC is not fully understood. However, studies have shown that MBOC can inhibit the activity of enzymes such as DNA topoisomerase and dihydrofolate reductase. MBOC can also activate caspase enzymes, leading to apoptosis in cancer cells. Additionally, MBOC has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB.
Biochemical and Physiological Effects:
MBOC has been shown to have a variety of biochemical and physiological effects. It has been shown to have antibacterial, antifungal, and antiviral properties. MBOC has also been shown to induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, MBOC has been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
MBOC has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. MBOC is also stable and can be stored for long periods of time without degradation. However, there are also limitations to using MBOC in lab experiments. MBOC is a relatively new compound, and its full range of biological effects is not yet fully understood. Additionally, MBOC has not been extensively studied in vivo, and more research is needed to determine its potential toxicity and side effects.
将来の方向性
There are several future directions for research on MBOC. One area of research is the development of new synthetic methods for MBOC that can increase the yield and purity of the final product. Additionally, more research is needed to determine the full range of biological effects of MBOC, particularly in vivo. Another area of research is the development of MBOC derivatives that can improve its efficacy and reduce potential toxicity. Finally, more research is needed to determine the potential clinical applications of MBOC as a therapeutic agent for various diseases.
Conclusion:
In conclusion, MBOC is a synthetic compound that has gained significant attention in the field of pharmaceutical research. It has been extensively studied for its potential as a therapeutic agent for various diseases. MBOC has several advantages for lab experiments, including its stability and ease of synthesis. However, more research is needed to determine its full range of biological effects, potential toxicity, and clinical applications.
合成法
The synthesis of MBOC involves the reaction of 1,2,5-oxadiazole-3-carboximidamide with formaldehyde in the presence of a catalyst. The resulting product is then treated with hydrazine hydrate to form MBOC. The synthesis of MBOC is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the final product.
科学的研究の応用
MBOC has been studied extensively for its potential as a therapeutic agent for various diseases. It has been shown to have antibacterial, antifungal, and antiviral properties. MBOC has also been studied for its potential as an anticancer agent. Studies have shown that MBOC can induce apoptosis in cancer cells by activating caspase enzymes. Additionally, MBOC has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N'-hydroxy-4-[[[4-[(E)-N'-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N10O4/c8-4(12-18)2-6(16-20-14-2)10-1-11-7-3(5(9)13-19)15-21-17-7/h18-19H,1H2,(H2,8,12)(H2,9,13)(H,10,16)(H,11,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLORDXSJLTLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC1=NON=C1C(=NO)N)NC2=NON=C2C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(NC1=NON=C1/C(=N\O)/N)NC2=NON=C2/C(=N\O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide hydrochloride](/img/structure/B6029876.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B6029892.png)
![N-(4-chlorophenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6029898.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methoxybenzamide](/img/structure/B6029899.png)
![[4-(methylthio)phenyl]{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6029900.png)
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B6029912.png)
![1-benzyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6029932.png)
![3-[(cyclobutylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6029935.png)
![N-ethyl-2-[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide](/img/structure/B6029937.png)
![6-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6029944.png)
![2-(4-ethoxy-3-methoxyphenyl)-3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B6029948.png)
![(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol](/img/structure/B6029958.png)

![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6029967.png)